

Application Notes & Protocols: Efficacy of YW2065 in Patient-Derived Xenografts (PDX)

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Compound of Interest

Compound Name: YW2065

Cat. No.: B611910

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Introduction

YW2065 is a novel pyrazole-4-carboxamide compound demonstrating significant potential as a therapeutic agent for colorectal cancer (CRC).[1][2][3] Its innovative dual mechanism of action targets two critical pathways implicated in cancer progression. **YW2065** inhibits the Wnt/ β -catenin signaling pathway by stabilizing Axin-1, a key component of the β -catenin destruction complex.[1][2][3] This stabilization enhances the proteasomal degradation of β -catenin, a crucial mediator of cell proliferation. Concurrently, **YW2065** activates the AMP-activated protein kinase (AMPK) pathway, a tumor suppressor pathway that regulates cellular energy homeostasis and inhibits cell growth.[1][2][3] Preclinical studies have highlighted the promising anti-CRC efficacy of **YW2065** in mouse xenograft models.[1][2][3]

Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the heterogeneity and molecular characteristics of the original human tumor. These models serve as a more predictive preclinical platform for evaluating the efficacy of novel anti-cancer agents compared to traditional cell line-derived xenografts.

This document provides detailed application notes and protocols for investigating the efficacy of **YW2065** in colorectal cancer patient-derived xenografts.

Data Presentation: Efficacy of YW2065 in Colorectal Cancer PDX Models

The following table summarizes representative data on the in vivo efficacy of **YW2065** in a panel of patient-derived xenograft models of colorectal cancer.

PDX Model ID	Histological Subtype	Key Mutations	Treatment Group	Tumor Growth Inhibition (TGI, %)	Change in Body Weight (%)
CRX-001	Moderately Differentiated Adenocarcinoma	APC, KRAS	Vehicle	0	+2.5
YW2065 (25 mg/kg)	65	-1.8			
CRX-002	Poorly Differentiated Adenocarcinoma	APC, TP53	Vehicle	0	+3.1
YW2065 (25 mg/kg)	72	-2.0			
CRX-003	Mucinous Adenocarcinoma	BRAF, PIK3CA	Vehicle	0	+1.9
YW2065 (25 mg/kg)	58	-2.5			

Note: The data presented in this table is representative and intended for illustrative purposes based on the known potent anti-CRC effects of **YW2065**.

Experimental Protocols

Establishment and Propagation of Colorectal Cancer PDX Models

This protocol outlines the procedure for implanting and expanding patient-derived colorectal cancer tissue in immunodeficient mice.

Materials:

- Freshly collected human colorectal tumor tissue in sterile collection medium (e.g., DMEM with 10% FBS and antibiotics) on ice.
- Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
- Surgical instruments (scalpels, forceps, scissors).
- Matrigel® Basement Membrane Matrix.
- Anesthesia (e.g., isoflurane).
- Analgesics.
- Sterile PBS.

Procedure:

- Within 2-4 hours of surgical resection, wash the tumor tissue with sterile PBS to remove any blood clots or necrotic tissue.
- In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 3x3x3 mm).
- Anesthetize the recipient mouse. Shave and sterilize the implantation site (typically the flank).
- Make a small incision (approximately 5 mm) in the skin.
- Create a subcutaneous pocket using blunt dissection.

- Mix one tumor fragment with 50 μ L of Matrigel®.
- Implant the tumor fragment-Matrigel mixture into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Administer post-operative analgesics as per institutional guidelines.
- Monitor the mice regularly for tumor growth and overall health.
- Once the tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for propagation into subsequent passages (F1, F2, etc.) or for cryopreservation.

In Vivo Efficacy Study of YW2065 in CRC PDX Models

This protocol describes the methodology for evaluating the anti-tumor activity of **YW2065** in established colorectal cancer PDX models.

Materials:

- Established CRC PDX-bearing mice with tumor volumes of 150-200 mm³.
- **YW2065**, formulated for in vivo administration (e.g., in 0.5% methylcellulose).
- Vehicle control (e.g., 0.5% methylcellulose).
- Dosing syringes and needles.
- Calipers for tumor measurement.
- Animal balance.

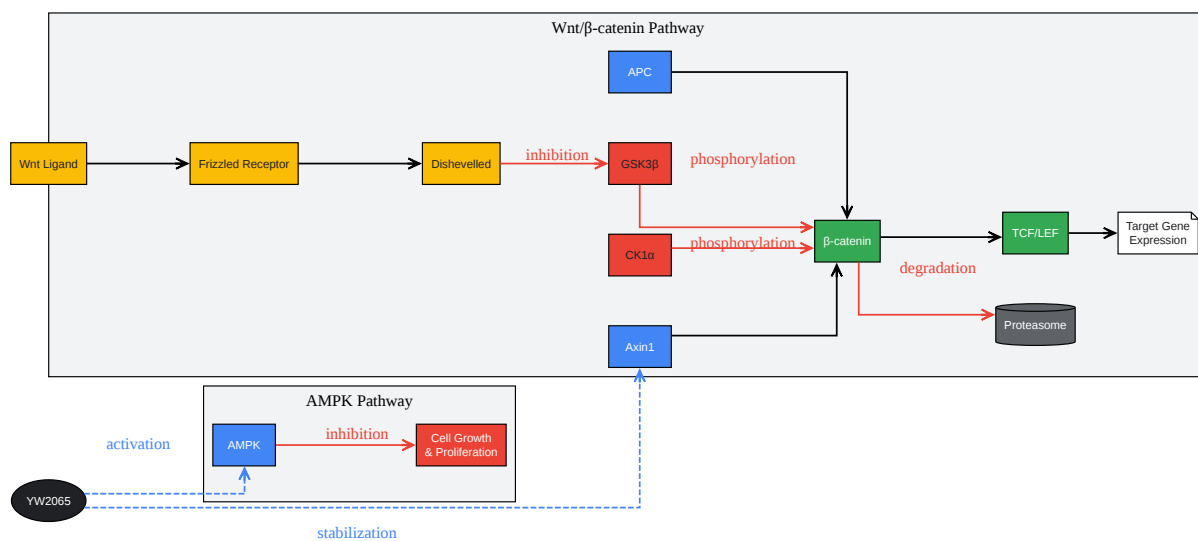
Procedure:

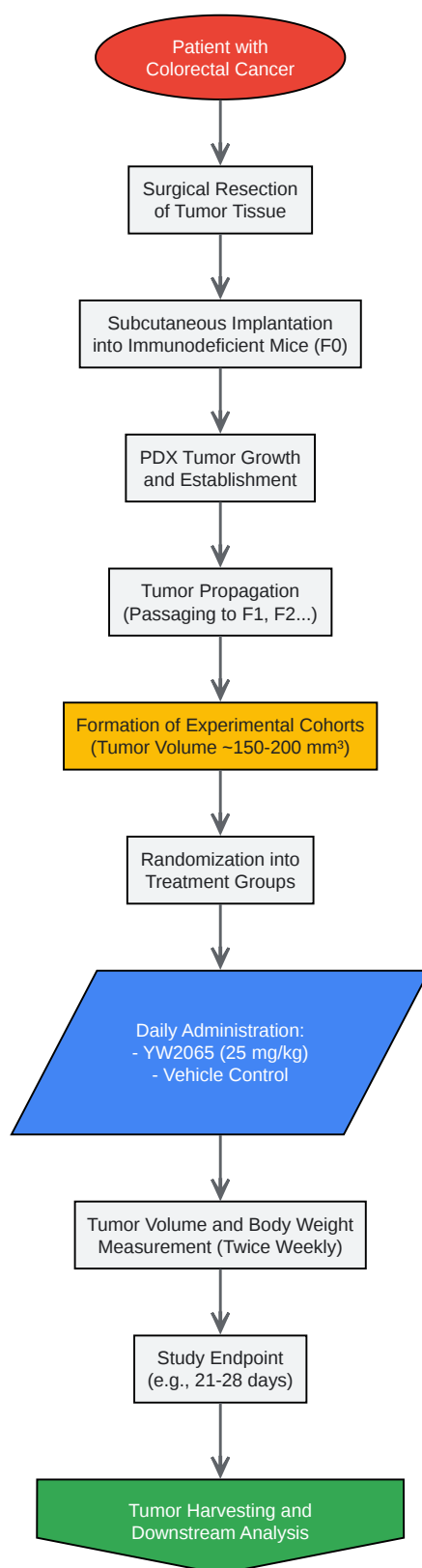
- Once tumors in the cohort of PDX-bearing mice reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Record the initial tumor volume and body weight of each mouse.

- Administer **YW2065** at the desired dose (e.g., 25 mg/kg) to the treatment group via the appropriate route (e.g., oral gavage) once daily.
- Administer the vehicle control to the control group following the same schedule and route.
- Measure tumor dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight of each mouse twice weekly as an indicator of toxicity.
- Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a humane endpoint.
- At the end of the study, euthanize the mice and harvest the tumors for downstream analysis (e.g., pharmacodynamics, histology).
- Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.

Mandatory Visualizations

Signaling Pathway of YW2065





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